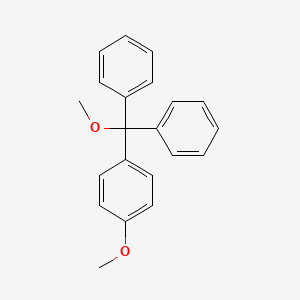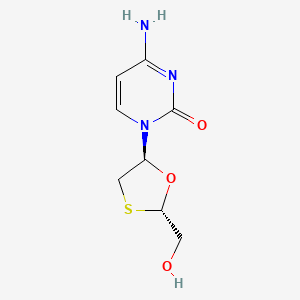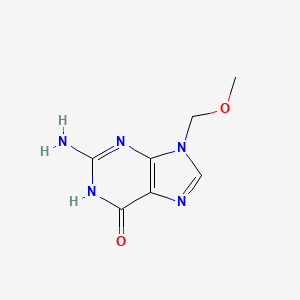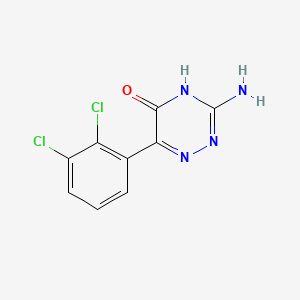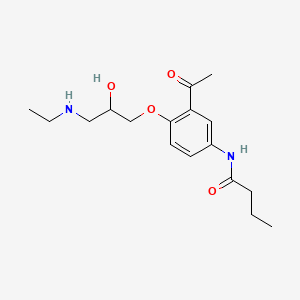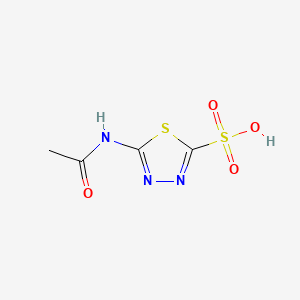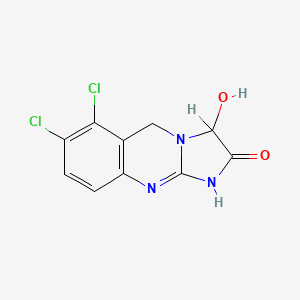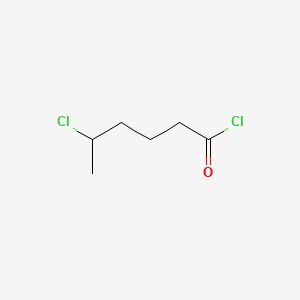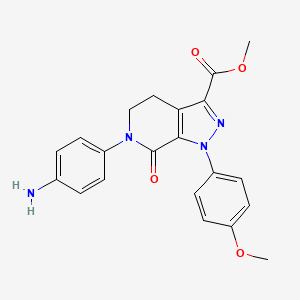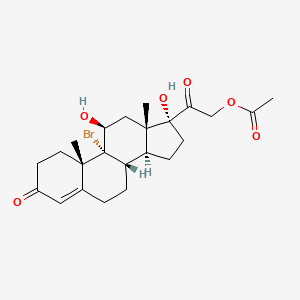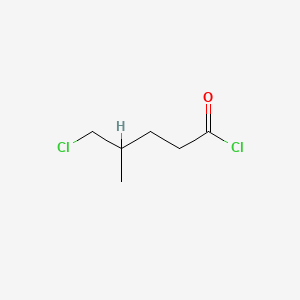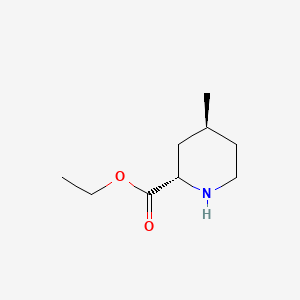
Colesevelam Methoxyquat Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of Colesevelam Methoxyquat Impurity is the bile acids present in the intestine . Bile acids are produced when cholesterol is broken down in the body . The role of these bile acids is to aid in the digestion and absorption of dietary fats in the small intestine .
Mode of Action
This compound, like its parent compound Colesevelam, is a bile acid sequestrant . It works by binding to the bile acids in the intestine, forming an insoluble complex that is eliminated in the feces . This binding prevents the reabsorption of bile acids, leading to a decrease in the amount of bile acids returning to the liver via enterohepatic circulation .
Biochemical Pathways
The binding of this compound to bile acids impacts the biochemical pathway of cholesterol metabolism . As the bile acid pool becomes depleted due to the action of this compound, the hepatic enzyme cholesterol 7-α-hydroxylase is upregulated . This leads to an increase in the conversion of cholesterol to bile acids, thereby reducing the levels of cholesterol in the body .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its non-absorbable nature .
Result of Action
The action of this compound results in a reduction of low-density lipoprotein (LDL) cholesterol levels in the body . By binding to bile acids and preventing their reabsorption, the compound indirectly lowers cholesterol levels, as more cholesterol is converted into bile acids to replenish the depleted bile acid pool .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the efficacy of this compound, as it can bind to other drugs and reduce their absorption . Therefore, it is recommended to take this compound at least four hours before or after taking other medications to minimize the risk of reduced absorption . Furthermore, the compound’s action can also be affected by the individual’s diet and exercise regimen .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Colesevelam Methoxyquat Impurity are not well-studied. Colesevelam, the parent compound, is known to interact with various biomolecules. It is a bile acid sequestrant that binds to bile acids in the intestine, reducing their return to the liver via enterohepatic circulation . This action of Colesevelam is associated with increased incretin secretion and improved β-cell function .
Cellular Effects
The parent compound, Colesevelam, has been shown to lower glucose levels in patients with type 2 diabetes mellitus (T2DM) by a mechanism that is associated with increased incretin secretion and improved β-cell function .
Molecular Mechanism
The parent compound, Colesevelam, is known to exert its effects at the molecular level by binding to bile acids in the intestine .
Metabolic Pathways
The parent compound, Colesevelam, is involved in the metabolism of bile acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Colesevelam Methoxyquat Impurity involves a two-stage reaction. In the first stage, 6-(N,N-dimethylamino)-1-hexanol reacts with sodium hydride in tetrahydrofuran at temperatures between 25 to 40 degrees Celsius for approximately 0.5 hours. In the second stage, methyl iodide is added, and the reaction mixture is maintained at 40 degrees Celsius for 7 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically follows the laboratory-scale procedures with necessary scaling adjustments to ensure safety and efficiency in a larger production environment.
Chemical Reactions Analysis
Types of Reactions: Colesevelam Methoxyquat Impurity primarily undergoes substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides under mild to moderate conditions.
Oxidation and Reduction Reactions: While less common, these reactions can occur under specific conditions using reagents like hydrogen peroxide or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a halide can yield a corresponding halide salt, while oxidation may produce an alcohol or ketone derivative.
Scientific Research Applications
Colesevelam Methoxyquat Impurity is primarily used in pharmaceutical research to study the purity and stability of Colesevelam. It is useful in product development, quality control, method validation, and stability studies . Additionally, it helps in the identification of unknown impurities and the assessment of genotoxic potential .
Comparison with Similar Compounds
- Colesevelam Hydroxyquat Impurity Chloride
- 6-Bromohexylamine Hydrobromide
- Colesevelam Impurity 6
- Colesevelam Impurity 7
- Colesevelam Impurity 5
- Colesevelam Impurity 2
- Colesevelam Impurity 1
- N-decyldecan-1-amine
Comparison: Colesevelam Methoxyquat Impurity is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions compared to other impurities. For instance, the hydroxy group in Colesevelam Hydroxyquat Impurity Chloride may lead to different hydrogen bonding and solubility properties .
Properties
CAS No. |
863031-14-5 |
|---|---|
Molecular Formula |
C10H24NOI |
Molecular Weight |
301.21 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


